N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide
Overview
Description
N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-fluorophenyl)piperazine.
Introduction of the Carbonyl Group: The next step involves the acylation of the piperazine derivative with a carbonyl chloride, such as benzoyl chloride, under basic conditions to form the intermediate compound.
Coupling with Benzamide: The final step involves the coupling of the intermediate with 2-methylbenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperazine: A simpler analog that lacks the benzamide moiety.
N-(2-methylphenyl)benzamide: A compound with a similar benzamide structure but without the piperazine ring.
4-(4-fluorophenyl)piperazine-1-carboxamide: A related compound with a carboxamide group instead of a benzamide group.
Uniqueness
N-(5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c1-18-7-8-20(17-23(18)27-24(30)19-5-3-2-4-6-19)25(31)29-15-13-28(14-16-29)22-11-9-21(26)10-12-22/h2-12,17H,13-16H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUBXVIIHPTSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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